Cas no 867-85-6 (2-amino-3-sulfanylpropanamide hydrochloride)

2-amino-3-sulfanylpropanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- L-cysteineamide hydrochloride
- AC1LAOAT
- NSC121351
- NSC-121351
- 2-amino-3-sulfanylpropanamide hydrochloride
- 2-amino-3-sulfanylpropanamide
- hydrochloride
- 2-amino-3-sulfanylpropanamide;hydrochloride
-
Computed Properties
- Exact Mass: 156.01200
- Monoisotopic Mass: 156.012411
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
Experimental Properties
- Density: 1.239
- Boiling Point: 332°C at 760 mmHg
- Flash Point: 154.6°C
- Refractive Index: 1.55
- PSA: 107.91000
- LogP: 0.93140
2-amino-3-sulfanylpropanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1060640-1g |
2-Amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 1g |
$684.0 | 2024-04-17 | |
Enamine | EN300-1720026-10.0g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 10g |
$4052.0 | 2023-06-04 | |
Enamine | EN300-1720026-0.1g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 0.1g |
$326.0 | 2023-09-20 | |
Enamine | EN300-1720026-1.0g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 1g |
$943.0 | 2023-06-04 | |
Enamine | EN300-1720026-5.0g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 5g |
$2732.0 | 2023-06-04 | |
Enamine | EN300-1720026-1g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 1g |
$943.0 | 2023-09-20 | |
Enamine | EN300-1720026-5g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 5g |
$2732.0 | 2023-09-20 | |
1PlusChem | 1P01DX7L-250mg |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 250mg |
$638.00 | 2024-04-21 | |
1PlusChem | 1P01DX7L-2.5g |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 2.5g |
$2346.00 | 2024-04-21 | |
1PlusChem | 1P01DX7L-50mg |
2-amino-3-sulfanylpropanamide hydrochloride |
867-85-6 | 95% | 50mg |
$322.00 | 2024-04-21 |
2-amino-3-sulfanylpropanamide hydrochloride Related Literature
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1. Syntheses of 5-deazaflavinesFumio Yoneda,Yoshiharu Sakuma,Shunjiro Mizumoto,Reiko Ito J. Chem. Soc. Perkin Trans. 1 1976 1805
Additional information on 2-amino-3-sulfanylpropanamide hydrochloride
Introduction to 2-amino-3-sulfanylpropanamide hydrochloride (CAS No. 867-85-6)
2-amino-3-sulfanylpropanamide hydrochloride, with the chemical formula C₄H₉ClN₂O₂S, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and sulfanyl functional groups makes it a versatile intermediate in synthesizing various bioactive molecules. Its hydrochloride salt form enhances its solubility, making it more suitable for formulation in pharmaceutical applications.
The synthesis of 2-amino-3-sulfanylpropanamide hydrochloride involves multi-step organic reactions, typically starting from readily available precursors such as 3-chloropropylamine and thiol compounds. The introduction of the sulfanyl group at the third carbon position introduces a polar, sulfur-rich moiety that can interact with biological targets in a specific manner. This structural feature is particularly valuable in designing molecules that require precise spatial and electronic interactions with biological receptors.
Recent research has highlighted the compound's potential in medicinal chemistry, particularly in the development of protease inhibitors and kinase inhibitors. Proteases play a crucial role in various biological pathways, including inflammation, blood clotting, and cancer progression. By inhibiting specific proteases, 2-amino-3-sulfanylpropanamide hydrochloride and its derivatives could offer therapeutic benefits. For instance, studies have shown that sulfanyl-containing compounds can exhibit potent inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling.
Moreover, the sulfanyl group's ability to form hydrogen bonds and participate in metal coordination makes it an attractive scaffold for drug design. This property is particularly relevant in developing metal-binding drugs that target metalloproteinases or metalloenzymes involved in disease processes. The hydrochloride salt form of this compound ensures better stability and bioavailability, which are critical factors for pharmaceutical formulations.
In clinical trials and preclinical studies, 2-amino-3-sulfanylpropanamide hydrochloride has been evaluated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease often involve excessive protease activity, making them promising targets for protease inhibitors. Preliminary results suggest that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
The compound's structural flexibility also allows for modifications that can enhance its pharmacological properties. For example, introducing additional functional groups such as carboxylic acids or amides can alter its binding affinity and selectivity towards specific biological targets. This adaptability makes 2-amino-3-sulfanylpropanamide hydrochloride a valuable building block for structure-activity relationship (SAR) studies.
Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have been employed to understand the interactions between 2-amino-3-sulfanylpropanamide hydrochloride and biological targets. These studies provide insights into the compound's binding mechanism and help in designing more effective derivatives. For instance, computational modeling has revealed that the sulfanyl group interacts favorably with copper ions, which are often involved in enzyme catalysis.
The pharmaceutical industry has shown interest in this compound due to its potential to address unmet medical needs. Companies are investing in research to explore new derivatives with improved pharmacokinetic profiles and reduced side effects. The development of prodrugs that release 2-amino-3-sulfanylpropanamide hydrochloride at targeted sites within the body is one such strategy being explored.
Regulatory agencies have also taken note of the promising applications of this compound. Clinical trials are underway to evaluate its safety and efficacy in treating various conditions. The regulatory path for approval depends on the results of these trials and compliance with stringent guidelines set by health authorities worldwide.
The environmental impact of synthesizing 2-amino-3-sulfanylpropanamide hydrochloride is another area of consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and energy consumption. For example, catalytic methods using transition metals have been investigated to improve reaction efficiency.
In conclusion,2-amino-3-sulfanylpropanamide hydrochloride (CAS No. 867-85-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for drug development, particularly in the inhibition of proteases and other enzymes involved in disease processes. Ongoing research continues to uncover new therapeutic possibilities, making this compound a subject of great interest among scientists and clinicians alike.
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